molecular formula C28H31F3N4O6S B8095293 N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide

N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide

Cat. No.: B8095293
M. Wt: 608.6 g/mol
InChI Key: OQKAKSSZSQPTDZ-INIZCTEOSA-N
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Description

DS18561882 is a highly potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme involved in one-carbon metabolism. This compound has shown significant potential in cancer research due to its ability to inhibit tumor growth by targeting MTHFD2, which is overexpressed in various cancer types .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS18561882 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of DS18561882 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to obtain a product with high purity suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

DS18561882 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of DS18561882, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

DS18561882 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

DS18561882 exerts its effects by selectively inhibiting MTHFD2, an enzyme involved in one-carbon metabolism. The inhibition of MTHFD2 disrupts the production of nucleotides and other essential biomolecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound binds to the active site of MTHFD2, preventing its enzymatic activity and thereby exerting its anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DS18561882 stands out due to its high potency and selectivity for MTHFD2, with an IC50 value of 0.0063 μM. It also exhibits a good oral pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKAKSSZSQPTDZ-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C2=C(C3=C(C=C2)C4=C(CN(CC4)C(=O)C5=CC(=C(C=C5)NS(=O)(=O)C)OC(F)(F)F)C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C)C2=C(C3=C(C=C2)C4=C(CN(CC4)C(=O)C5=CC(=C(C=C5)NS(=O)(=O)C)OC(F)(F)F)C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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